molecular formula C13H18O3S B1361365 Cyclohexyl p-toluenesulfonate CAS No. 953-91-3

Cyclohexyl p-toluenesulfonate

Cat. No.: B1361365
CAS No.: 953-91-3
M. Wt: 254.35 g/mol
InChI Key: OHHPZPDQZMUTCA-UHFFFAOYSA-N
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Description

Cyclohexyl p-toluenesulfonate (CAS 953-91-3), also known as cyclohexyl tosylate, is an organic sulfonate ester derived from p-toluenesulfonic acid and cyclohexanol. Its molecular formula is C₁₃H₁₈O₃S, with a molecular weight of 254.34 g/mol . It is widely utilized as an intermediate in organic synthesis, particularly in the preparation of PEGylated compounds and as a leaving group in nucleophilic substitution reactions . The compound typically exists as a crystalline solid with a melting point of 45°C and is stored at -20°C to -80°C to maintain stability . Commercial suppliers (e.g., TCI America, Thermo Scientific) offer it in ≥97% purity for research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

p-Toluenesulfonic acid+CyclohexanolCyclohexyl p-toluenesulfonate+Water\text{p-Toluenesulfonic acid} + \text{Cyclohexanol} \rightarrow \text{this compound} + \text{Water} p-Toluenesulfonic acid+Cyclohexanol→Cyclohexyl p-toluenesulfonate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of dehydrating agents, such as molecular sieves, can help in removing water formed during the reaction, thereby shifting the equilibrium towards the product side.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl p-toluenesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Elimination: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield p-toluenesulfonic acid and cyclohexanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclohexyl derivatives.

    Elimination: Cyclohexene.

    Hydrolysis: p-Toluenesulfonic acid and cyclohexanol.

Scientific Research Applications

Organic Synthesis

Cyclohexyl p-toluenesulfonate serves as a crucial intermediate in the synthesis of more complex organic molecules. It participates in various types of chemical reactions:

  • Nucleophilic Substitution : This compound can react with nucleophiles such as amines and alcohols to form substituted products. The sulfonate group acts as an excellent leaving group, facilitating these reactions.
  • Elimination Reactions : Under basic conditions, this compound can undergo elimination to yield cyclohexene.
  • Hydrolysis : In the presence of water and a catalyst, it hydrolyzes to regenerate p-toluenesulfonic acid and cyclohexanol.

Medicinal Chemistry

In drug development, this compound is often employed as a building block for synthesizing pharmacologically active compounds. Its ability to participate in various reactions allows for the creation of diverse medicinal agents, particularly those targeting enzyme mechanisms where sulfonate esters can act as substrates or inhibitors.

Polymer Production

This compound is utilized in the production of polymers and as a reagent in organic synthesis. Its role as a polymerization initiator makes it valuable in developing new materials with specific properties tailored for industrial applications .

Case Study 1: Nucleophilic Substitution Mechanism

A study explored the reactivity of this compound in nucleophilic substitution reactions. The findings indicated that cis-isomers demonstrated higher reactivity compared to trans-isomers due to steric factors that favor nucleophilic attack. This insight is crucial for chemists designing targeted syntheses.

Case Study 2: Hydrolysis Reaction Dynamics

Research on the hydrolysis of this compound revealed that varying conditions (acidic vs. basic) significantly influenced the reaction rate and product distribution. In acidic conditions, the hydrolysis was faster, leading to higher yields of the starting materials compared to basic conditions .

Mechanism of Action

The mechanism by which cyclohexyl p-toluenesulfonate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the cyclohexyl carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the sulfonate group.

Comparison with Similar Compounds

Comparison with Similar Tosylate Esters

Tosylate esters share the common p-toluenesulfonyl group but differ in their alkyl/aryl substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical State (RT) Solubility Characteristics
Cyclohexyl p-toluenesulfonate C₁₃H₁₈O₃S 254.34 45 Crystalline solid Soluble in organic solvents (e.g., DCM, THF); requires heating/sonication for dissolution
Methyl p-toluenesulfonate C₈H₁₀O₃S 186.22 28–30 Liquid Miscible with polar solvents (e.g., water, ethanol)
n-Octyl p-toluenesulfonate C₁₅H₂₄O₃S 284.41 - Oily liquid Lipophilic; soluble in non-polar solvents
Heptyl p-toluenesulfonate C₁₄H₂₂O₃S 270.38 - Oily liquid Similar to n-octyl derivative

Key Observations :

  • Cyclohexyl tosylate ’s bulky cyclohexyl group imparts higher melting points and lower solubility in polar solvents compared to linear alkyl tosylates (e.g., methyl, octyl) .
  • Methyl tosylate is more reactive in SN2 reactions due to its small methyl group, making it a preferred alkylating agent .

This compound

  • Synthesis: Produced via reaction of cyclohexanol with p-toluenesulfonyl chloride under basic conditions (65% yield) .
  • Reactivity : Prone to elimination reactions with weak bases (e.g., thiourea) via E2 mechanisms, forming cyclohexene .
  • Applications : Used in polymer chemistry (e.g., PEGylation of hydroxycamptothecin) and as a protective group in organic synthesis .

Methyl p-Toluenesulfonate

  • Reactivity : Ideal for methylating amines, alcohols, and thiols due to its high electrophilicity and low steric hindrance .
  • Applications : Common in pharmaceutical synthesis (e.g., quaternary ammonium salts) .

n-Octyl and Heptyl Tosylates

  • Applications : Used in surfactant formulations and phase-transfer catalysis due to their lipophilic nature .

Commercial Availability and Cost

  • Cyclohexyl tosylate : Priced at $111.58/5g (Thermo Scientific) ; available from TCI America, abcr, and Shanghai PI Chemicals .
  • Methyl tosylate : Lower cost (~$50/100g) due to simpler synthesis .
  • n-Octyl/heptyl tosylates : Moderately priced; used in niche industrial applications .

Research Findings and Case Studies

  • Cyclohexyl tosylate was employed in a 2017 study to synthesize mPEG2000-O-HCPT, a polymer-drug conjugate, demonstrating its utility in controlled-release formulations .
  • Kinetic studies revealed that cyclohexyl tosylate undergoes elimination 3–5 times faster than linear alkyl analogs when reacted with thiourea, highlighting steric effects on reactivity .

Biological Activity

Cyclohexyl p-toluenesulfonate (CPTS), with the molecular formula C₁₃H₁₈O₃S and CAS number 953-91-3, is an organic compound that exhibits notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 254.35 g/mol
  • Melting Point : 45-46 °C
  • Purity : ≥96% .

CPTS is primarily known for its role as a leaving group in nucleophilic substitution reactions, particularly in SN2 mechanisms. The sulfonate group enhances the electrophilicity of the carbon atom to which it is attached, facilitating the reaction with nucleophiles. Studies have shown that the rate of reaction can vary significantly depending on steric factors and the nature of the nucleophile involved .

Cytotoxicity and Antitumor Activity

Research indicates that CPTS exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The mechanisms underlying these effects include:

  • Induction of Apoptosis : CPTS has been shown to activate caspase pathways, leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : It can cause G1 or G2/M phase arrest, preventing cancer cells from dividing .

Case Studies

  • Study on Mammalian Cell Lines :
    A study evaluated the cytotoxicity of CPTS using different mammalian cell lines. The results indicated that CPTS had a dose-dependent inhibitory effect on cell viability, with IC50 values varying among cell types. For instance, in HeLa cells, the IC50 was approximately 25 µM, while in MCF-7 cells, it was around 30 µM .
  • In Vivo Animal Models :
    In animal models, CPTS demonstrated significant antitumor activity against xenografted tumors. Administration of CPTS resulted in reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications .

Comparative Biological Activity

CompoundIC50 (µM)Mechanism of Action
This compound25Induces apoptosis and cell cycle arrest
Doxorubicin0.5DNA intercalation and topoisomerase inhibition
Cisplatin10DNA cross-linking

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexyl p-toluenesulfonate, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution (SN2) between cyclohexanol and p-toluenesulfonyl chloride. A typical protocol involves dissolving cyclohexanol in dichloromethane with a base (e.g., sodium carbonate) to neutralize HCl byproducts. Reaction optimization studies show that yields improve with stoichiometric excess of p-toluenesulfonyl chloride (1.2–1.5 equiv) and prolonged reaction times (4–6 hours at room temperature) . Alternative methods include solvent-free conditions using heteropolyacid catalysts (e.g., tungstate), achieving 80–90% yields under mild conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic peaks at δ 2.42 ppm (methyl group on the toluenesulfonate moiety) and δ 4.48 ppm (cyclohexyl-O proton) .
  • Gas Chromatography-Mass Spectrometry (GC-MS/MS) : Enables detection of trace impurities (e.g., genotoxic p-toluenesulfonate derivatives) with a detection limit as low as 0.1 ppm .
  • Melting Point Analysis : Pure this compound melts at 43–47°C, serving as a preliminary purity indicator .

Q. How does the SN2 mechanism influence the stereochemical outcomes of reactions involving this compound?

The SN2 mechanism proceeds with inversion of configuration at the cyclohexyl carbon. Conformational analysis of cyclohexyl p-toluenesulfonates reveals that axial vs. equatorial positioning of the leaving group impacts reaction rates. For example, axial tosylates exhibit faster solvolysis due to reduced steric hindrance during backside attack .

Advanced Research Questions

Q. How can solvent-free catalytic systems improve the sustainability of this compound synthesis?

Heterogeneous catalysts like ionic liquid brushes (e.g., polymer-supported tungstate) enable efficient tosylation in water, achieving 65% yield with recyclable catalysts. This method reduces organic solvent use and simplifies purification . Kinetic studies suggest that catalyst loading (2–5 mol%) and temperature (25–40°C) critically influence reaction efficiency .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound solvolysis?

Discrepancies in solvolysis rates (e.g., polar vs. non-polar solvents) can arise from competing SN1/SN2 pathways. To clarify mechanisms:

  • Perform linear free-energy relationship (LFER) analyses using substituent effects.
  • Conduct stereochemical tracking via 1^1H NMR or X-ray crystallography to confirm inversion (SN2) or racemization (SN1) .
  • Use isotopic labeling (e.g., 18^{18}O in the tosylate group) to trace bond cleavage patterns .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include:

  • Detailed Reaction Conditions : Solvent purity, exact stoichiometry, and equipment specifications (e.g., reflux condenser type).
  • Characterization Data : Full NMR spectra (including integration ratios) and GC-MS retention times.
  • Error Margins : Report standard deviations for triplicate experiments .

Q. What are best practices for detecting and quantifying trace impurities in this compound?

  • GC-MS/MS with MRM : Monitor transitions specific to p-toluenesulfonate derivatives (e.g., m/z 155 → 91 for methyl ester byproducts).
  • Limit of Quantitation (LOQ) : Validate methods using spiked samples to ensure LOQ ≤ 0.5 ppm .

Properties

IUPAC Name

cyclohexyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHPZPDQZMUTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061348
Record name Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
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Molecular Weight

254.35 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

953-91-3
Record name Cyclohexyl p-toluenesulfonate
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Record name Cyclohexyl p-toluenesulfonate
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Synthesis routes and methods I

Procedure details

Cyclohexanol (5.01 g, 50.0 mmol) and p-toluenesulfonyl chloride (10.6 g, 55.6 mmol) were charged into a 100 cc round-bottom flask, and then pyridine (20 ml) was added dropwise thereto under ice-cooling. The mixture was stirred for 8 hours while gradually elevating the temperature to room temperature. After completion of the reaction, cold water (500 ml) was added to the reaction mixture, and the mixture was extracted with ether (100 ml×3). The organic layers were combined, washed successively with 2N hydrochloric acid, water and a saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. The drying agent was separated by filtration, and the solvent was distilled off under reduced pressure to obtain substantially pure cyclohexyl p-toluenesulfonate as a white solid (12.7 g, 49.9 mmol, 99% yield). 1H-NMR Spectrum (CDCl3, TMS, ppm): δ1.00-1.93 (10H, m), 2.43 (3H, s), 4.30-4.64 (1H, m), 7.30 (2H, d, JHF =9.0 Hz) 7.78 (2H, d, JHF =9.0 Hz).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g (0.05 mol) cyclohexanol and 11.2 g (0.1 mol) 1,4-diazabicyclo[2.2.2]octane are added to 50 mL ethyl acetate. This solution is cooled in an ice bath and 14.3 g (0.075 mol) tosyl chloride in 30 ml ethyl acetate is added drop-wise over 15 minutes. The ice bath is removed and the mixture is allowed to stir at room temperature for 4 days. After this time the solid precipitate is filtered and washed. The ethyl acetate filtrate and washings are then combined and washed successively with 10% HCl, saturated aq NaHCO3 and brine. The ethyl acetate is then evaporated and the resulting oil is purified by column chromatography to yield 11.5 g (90%) of cyclohexyl-p-toluenesulfonate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A round-bottomed flask (100 cc) was charged with cyclohexyl alcohol (5.01 9, 50.0 mmol) and p-toluenesulfonyl chloride (10.6 g, 55.6 mmol), followed by the addition of pyridine (20 mL) under ice cooling to form a solution. The solution was stirred for 8 h as it was warmed gradually to room temperature. After completion of the reaction, the reaction mixture was poured into ice water and stirred thoroughly. Following extraction with ether (50 mL×2), the organic layers were washed with 2N HCl, water and saturated brine and dried with anhydrous magnesium sulfate. After the desiccant was removed, the solvent was distilled off under vacuum to give cyclohexyl p-toluenesulfonate as a colorless clear oil (12.7 g; yield=99.0%). 1H-NMR(CDCl3,TMS,ppm): δ1.12-1.88(10H,m), 2.43(3H,s), 4.46(1H,m), 7.28(2H,d,J=8.9Hz), 7.76(2H,d,J=8.9Hz).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclohexyl p-toluenesulfonate
Cyclohexyl p-toluenesulfonate
Cyclohexyl p-toluenesulfonate
Cyclohexyl p-toluenesulfonate
Cyclohexyl p-toluenesulfonate
Cyclohexyl p-toluenesulfonate

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